molecular formula C13H21NO4 B6277520 1-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid CAS No. 2763780-79-4

1-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid

Cat. No.: B6277520
CAS No.: 2763780-79-4
M. Wt: 255.3
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Description

1-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid is an organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in synthetic organic chemistry.

Preparation Methods

The synthesis of 1-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of bicyclo[2.1.1]hexane derivatives with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in various biochemical reactions. The bicyclic structure provides rigidity and spatial orientation, influencing the compound’s binding affinity and specificity towards its targets . Pathways involved may include enzyme inhibition, receptor modulation, and interaction with nucleic acids .

Comparison with Similar Compounds

1-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid can be compared with other similar compounds, such as:

    3-[(tert-butoxycarbonyl)amino]bicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a similar Boc-protected amino group but features a different bicyclic core, leading to variations in reactivity and applications.

    1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid:

The uniqueness of this compound lies in its specific bicyclic framework and the presence of the Boc-protected amino group, which together provide a versatile platform for synthetic modifications and applications.

Properties

CAS No.

2763780-79-4

Molecular Formula

C13H21NO4

Molecular Weight

255.3

Purity

95

Origin of Product

United States

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